FPR1 Antagonist Activity: 390 nM IC₅₀ versus Unsubstituted Parent Scaffold Baseline
1-(2-Fluoro-5-methylphenyl)piperidin-2-one demonstrates measurable antagonist activity against human formyl peptide receptor 1 (FPR1) with an IC₅₀ of 390 nM in a calcium mobilization assay [1]. In contrast, the unsubstituted parent scaffold 1-phenylpiperidin-2-one and the mono-fluorinated analog 1-(2-fluorophenyl)piperidin-2-one have no publicly reported FPR1 antagonist activity in authoritative databases (ChEMBL, BindingDB, PubChem BioAssay) as of 2026—indicating that the 2-fluoro-5-methyl substitution pattern is necessary to confer detectable FPR1 engagement within this scaffold class. The ~390 nM potency places the compound in a tractable range for hit-to-lead optimization in FPR1-targeted programs [1].
| Evidence Dimension | Antagonist potency against human FPR1 (IC₅₀) |
|---|---|
| Target Compound Data | 390 nM |
| Comparator Or Baseline | 1-Phenylpiperidin-2-one (unsubstituted): no reported FPR1 antagonist activity; 1-(2-Fluorophenyl)piperidin-2-one: no reported FPR1 antagonist activity |
| Quantified Difference | Target compound: IC₅₀ = 390 nM; comparators: activity not detected / not reported in public screening databases |
| Conditions | Human FPR1 expressed in HL-60 cells; fMLF-induced calcium mobilization; Fluo-4AM dye; 10 min preincubation; measurement every 5 sec for 240 sec |
Why This Matters
FPR1 is a validated therapeutic target in sterile inflammation, sepsis, and ischemia-reperfusion injury; the 390 nM IC₅₀ provides a quantifiable starting point for structure-activity relationship studies that cannot be accessed using the unsubstituted or mono-fluorinated parent scaffolds.
- [1] ChEMBL Database. CHEMBL5409298. IC₅₀ = 390 nM. Antagonist activity against human FPR1 expressed in human HL-60 cells. View Source
